1,3-Benzenedimethanol

Description

The exact mass of the compound 1,3-Benzenedimethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.59 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Benzenedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

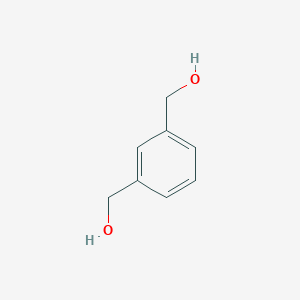

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMLORGQOFONNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060815 | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-18-6 | |

| Record name | 1,3-Benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzenedimethanol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 1,3-Benzenedimethanol, a versatile aromatic diol. The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise data and practical insights.

Chemical and Physical Properties

1,3-Benzenedimethanol, also known as m-xylylene glycol, is an organic compound that is solid at room temperature.[1][2] It presents as a white to off-white crystalline solid or a clear to hazy colorless to yellow solution.[1] It possesses a faint, mild aromatic odor.[1] This compound is characterized by a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the meta-positions.[1]

Table 1: Quantitative Chemical and Physical Properties of 1,3-Benzenedimethanol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |

| Molecular Weight | 138.16 g/mol | [2][3][5] |

| CAS Number | 626-18-6 | [1][2] |

| Melting Point | 56-60 °C (133-140 °F) | [2][5] |

| Boiling Point | 154-159 °C at 13 mmHg (309-318 °F at 13 mm) | [2][5] |

| Solubility | Soluble in water.[1][6] Moderately soluble in polar solvents like ethanol (B145695) and methanol.[1] | [1][6] |

| Appearance | White to off-white crystalline solid or viscous liquid.[1] | [1] |

| Vapor Pressure | Negligible | [5] |

Reactivity and Stability

1,3-Benzenedimethanol's reactivity is primarily dictated by the two primary alcohol functional groups. As a diol, it can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. Its bifunctional nature makes it a valuable monomer or building block in polymer chemistry for the synthesis of polyesters and other specialty resins.[1]

Stability: The product is considered stable under normal conditions.[5]

Incompatible Materials: To ensure safety and reaction integrity, 1,3-Benzenedimethanol should be stored away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][7] Contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches may result in ignition.[5]

Conditions to Avoid: The presence of incompatible materials should be avoided.[5] It is also a combustible solid, and fine dust particles can form explosive mixtures with air.[5]

Hazardous Decomposition Products: When involved in a fire, combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), and other pyrolysis products typical of burning organic material.[5] It may also emit poisonous and corrosive fumes under fire conditions.[5]

Experimental Protocols

Synthesis of 1,3-Benzenedimethanol via Reduction of Isophthalaldehyde:

A common laboratory-scale synthesis involves the reduction of isophthalaldehyde.[1] The following is a representative, general procedure:

-

Dissolution: Isophthalaldehyde (2.0 mmol) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) (40 mL) with stirring.

-

Reduction: Sodium borohydride (B1222165) (NaBH₄) (7.9 mmol) is slowly added to the solution.

-

Co-solvent Addition: Ethanol (EtOH) (10 mL) is then slowly added to the mixture.

-

Reaction: The resulting mixture is stirred at room temperature for approximately 3 hours to allow for the complete reduction of the aldehyde groups to alcohols.

-

Quenching: The reaction is quenched by the slow addition of ice water (10 mL) at 0 °C.

-

Acidification: The pH of the solution is adjusted to <7 by the slow addition of 10% aqueous HCl.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether (Et₂O) (e.g., 5 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine (5 x 50 mL), dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by silica (B1680970) gel chromatography using an appropriate eluent.

Applications in Further Synthesis:

1,3-Benzenedimethanol serves as a precursor in various organic syntheses. For instance, it has been utilized in the synthesis of cross-linked poly(orthocarbonates) and in the preparation of mixed-tethered systems for fullerene adducts.[2][6][8][9]

Visualized Reaction Pathway

The following diagram illustrates the general role of 1,3-Benzenedimethanol as a bifunctional monomer in a condensation polymerization reaction with a generic dicarboxylic acid to form a polyester.

Caption: Condensation polymerization of 1,3-Benzenedimethanol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-Benzenedimethanol 98 626-18-6 [sigmaaldrich.com]

- 3. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1,3-Benzenedimethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. B23417.03 [thermofisher.com]

- 9. 1,3-Benzenedimethanol 98 626-18-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Benzenedimethanol from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-benzenedimethanol, a valuable bifunctional molecule, commencing from the readily available starting material, m-xylene (B151644). This document details the core synthetic pathway, including the oxidation of m-xylene to isophthalic acid, subsequent esterification to dimethyl isophthalate (B1238265), and the final reduction to 1,3-benzenedimethanol. It includes detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the chemical transformations and experimental workflows.

Introduction

1,3-Benzenedimethanol, also known as m-xylylene glycol, is an important organic intermediate characterized by a benzene (B151609) ring substituted with two hydroxymethyl groups at the meta positions.[1] Its bifunctional nature makes it a crucial building block in polymer chemistry for the synthesis of specialty resins and polyesters.[1] Furthermore, it serves as a versatile precursor in the preparation of pharmaceutical intermediates and agrochemicals.[1] The industrial production of 1,3-benzenedimethanol typically originates from m-xylene through a multi-step synthesis involving oxidation and subsequent reduction.[1] This guide will provide a detailed technical examination of this synthetic route.

Overall Synthetic Pathway

The synthesis of 1,3-benzenedimethanol from m-xylene is a three-step process. The logical progression of this synthesis is outlined below.

Caption: Overall synthetic pathway from m-xylene to 1,3-benzenedimethanol.

Step 1: Oxidation of m-Xylene to Isophthalic Acid

The initial step in the synthesis is the liquid-phase aerobic oxidation of m-xylene to isophthalic acid. This reaction is typically carried out in an acetic acid solvent and is catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromine-containing compound as a promoter.[2][3]

Reaction Mechanism and Conditions

The oxidation proceeds via a free radical chain mechanism.[2] The catalyst system facilitates the generation of radicals from the methyl groups of m-xylene, which then react with oxygen. The reaction is typically conducted at elevated temperatures and pressures to ensure a sufficient reaction rate and to maintain the solvent in the liquid phase.[3]

Experimental Protocol: Homogeneous Catalytic Oxidation

Materials:

-

m-Xylene (MX)

-

Acetic acid (solvent)

-

Cobalt acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Compressed air or oxygen

Procedure:

-

A high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with acetic acid, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, and sodium bromide.

-

The reactor is sealed and purged with nitrogen.

-

m-Xylene is then introduced into the reactor.

-

The mixture is heated to the desired reaction temperature (typically 180-200°C) with constant stirring.[3]

-

Compressed air or an oxygen-nitrogen mixture is continuously fed into the reactor to maintain a pressure of 15-30 atm.[3]

-

The reaction is allowed to proceed for a specified time, during which the progress can be monitored by analyzing samples for the disappearance of m-xylene and the formation of isophthalic acid.

-

After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The resulting slurry, containing precipitated isophthalic acid, is filtered.

-

The collected solid is washed with acetic acid and then with water to remove residual catalyst and solvent.

-

The crude isophthalic acid is dried under vacuum.

Quantitative Data for Oxidation

| Parameter | Value | Reference |

| Catalyst System | Co(OAc)₂/Mn(OAc)₂/NaBr | [2] |

| Solvent | Acetic Acid | [2] |

| Temperature | 175 - 210 °C (448.2 to 483.2 K) | [2][3] |

| Pressure | 15 - 30 atm | [3] |

| m-Xylene Conversion | > 95% | [4] |

| Isophthalic Acid Yield | > 90% | [4] |

Step 2: Esterification of Isophthalic Acid to Dimethyl Isophthalate

Due to the high reactivity and handling challenges associated with strong reducing agents like lithium aluminum hydride with carboxylic acids, isophthalic acid is often converted to its more manageable diester, dimethyl isophthalate, prior to reduction. This is typically achieved through Fischer-Speier esterification.

Reaction Mechanism and Conditions

The esterification involves the reaction of isophthalic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Isophthalic acid

-

Methanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, isophthalic acid is suspended in a large excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 4 hours).[5]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., toluene or diethyl ether) and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude dimethyl isophthalate.

-

The product can be further purified by recrystallization from a suitable solvent like methanol.[5]

Quantitative Data for Esterification

| Parameter | Value | Reference |

| Reactants | Isophthalic acid, Methanol | [5] |

| Catalyst | Sulfuric Acid | [5] |

| Reaction Temperature | Reflux (approx. 65 °C) | [5] |

| Reaction Time | 4 - 8 hours | [5] |

| Yield of Dimethyl Isophthalate | > 95% |

Step 3: Reduction of Dimethyl Isophthalate to 1,3-Benzenedimethanol

The final step is the reduction of the ester groups of dimethyl isophthalate to hydroxymethyl groups, yielding 1,3-benzenedimethanol. This can be accomplished using several reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice in a laboratory setting. Catalytic hydrogenation is another viable industrial method.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols.[1] The reaction is typically carried out in an anhydrous ether solvent.

Materials:

-

Dimethyl isophthalate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sodium sulfate (B86663) solution (for workup)

-

Dilute sulfuric acid or hydrochloric acid (for workup)

Procedure:

-

A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).

-

A suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared in the flask and cooled in an ice bath.

-

A solution of dimethyl isophthalate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a few hours to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath. This procedure is known as the Fieser workup and is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

The resulting white precipitate is filtered off and washed thoroughly with ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 1,3-benzenedimethanol.

-

The product can be purified by recrystallization from a suitable solvent (e.g., toluene or water) or by vacuum distillation.

Catalytic Hydrogenation

For larger-scale synthesis, catalytic hydrogenation is often preferred due to safety and cost considerations. This method involves the use of a heterogeneous catalyst and high-pressure hydrogen gas.

Materials:

-

Dimethyl isophthalate

-

Ruthenium on carbon (Ru/C) or another suitable hydrogenation catalyst

-

Solvent (e.g., methanol, ethanol, or dioxane)

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with dimethyl isophthalate, the solvent, and the hydrogenation catalyst.

-

The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).

-

The mixture is heated to the reaction temperature (e.g., 100-150 °C) with vigorous stirring.

-

The reaction is monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases, the reactor is cooled, and the excess hydrogen is carefully vented.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to give the crude product.

-

Purification is carried out by recrystallization or vacuum distillation.

Quantitative Data for Reduction

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | Reference |

| Reducing Agent/Catalyst | Lithium Aluminum Hydride (LiAlH₄) | Ruthenium on Carbon (Ru/C) | [6] |

| Solvent | Anhydrous Diethyl Ether or THF | Methanol, Ethanol, or Dioxane | [6] |

| Temperature | 0 °C to reflux | 100 - 150 °C | |

| Pressure | Atmospheric | 50 - 100 atm | |

| Yield of 1,3-Benzenedimethanol | Typically high (>90%) on a lab scale | High, suitable for industrial scale |

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Caption: Experimental workflow for the oxidation of m-xylene.

Caption: Experimental workflow for the esterification of isophthalic acid.

Caption: Experimental workflow for the LiAlH₄ reduction of dimethyl isophthalate.

Conclusion

The synthesis of 1,3-benzenedimethanol from m-xylene is a well-established and industrially significant process. This technical guide has detailed the three primary stages: oxidation, esterification, and reduction. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development who may utilize 1,3-benzenedimethanol as a key building block in their synthetic endeavors. The choice of reagents and reaction conditions, particularly for the reduction step, can be tailored to the specific scale and safety requirements of the laboratory or production facility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Spectroscopic Analysis of 1,3-Benzenedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzenedimethanol, a key building block in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 1,3-Benzenedimethanol.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1,3-Benzenedimethanol reveals the distinct proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| Ar-H (4 protons) | 7.20-7.40 | Multiplet | 4H | - |

| -CH₂- (4 protons) | 4.65 | Singlet | 4H | - |

| -OH (2 protons) | 1.95 | Singlet | 2H | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1] The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| Quaternary Aromatic C | 141.2 |

| Aromatic C H | 128.6 |

| Aromatic C H | 126.5 |

| Aromatic C H | 125.4 |

| -C H₂- | 64.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of 1,3-Benzenedimethanol exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1010-1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1,3-Benzenedimethanol shows a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Fragment Ion Assignment |

| 138 | 50 | [M]⁺ (Molecular Ion) |

| 120 | 30 | [M - H₂O]⁺ |

| 107 | 100 | [M - CH₂OH]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 80 | [C₆H₇]⁺ |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of 1,3-Benzenedimethanol.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

-

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the TMS signal (0 ppm).

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[3]

-

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 1,3-Benzenedimethanol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

-

Introduce a small amount of 1,3-Benzenedimethanol into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[4]

-

If using a direct insertion probe, the sample is heated to vaporize it into the ion source.

Ionization and Analysis:

-

In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1,3-Benzenedimethanol.

Caption: Workflow for the spectroscopic analysis of 1,3-Benzenedimethanol.

References

An In-depth Technical Guide to the Solubility of 1,3-Benzenedimethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-benzenedimethanol. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the principles governing its solubility and provides a detailed experimental protocol for its determination.

Introduction to 1,3-Benzenedimethanol and its Solubility

1,3-Benzenedimethanol, also known as m-xylylene glycol, is an aromatic diol with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the 1 and 3 positions. This structure imparts a polar character to the molecule, influencing its solubility in various solvents.

Qualitative assessments indicate that 1,3-benzenedimethanol is soluble in water and exhibits moderate solubility in polar organic solvents such as methanol (B129727) and ethanol.[1] However, for applications in chemical synthesis, formulation, and drug development, precise quantitative solubility data is often crucial. The principle of "like dissolves like" suggests that its solubility will be favored in solvents that can engage in hydrogen bonding.

Factors Influencing the Solubility of 1,3-Benzenedimethanol

The solubility of 1,3-benzenedimethanol in a given organic solvent is influenced by several factors:

-

Polarity: The two hydroxyl groups make 1,3-benzenedimethanol a polar molecule. Therefore, it is expected to be more soluble in polar solvents (e.g., alcohols, ketones) than in nonpolar solvents (e.g., alkanes).

-

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that can also participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating 1,3-benzenedimethanol.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solid and solvate the molecules.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the 1,3-benzenedimethanol molecules together in its solid crystalline form will affect its solubility. A higher lattice energy will require more energy to overcome, potentially leading to lower solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 1,3-benzenedimethanol in a range of organic solvents is not widely available in published academic papers or chemical databases. Therefore, experimental determination is necessary to obtain this information for specific applications. The following table is provided as a template for presenting experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL |

| e.g., Ethanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL |

| e.g., Acetone | e.g., 25 | Record Experimental Data | Calculate from g/100 mL |

| e.g., Ethyl Acetate | e.g., 25 | Record Experimental Data | Calculate from g/100 mL |

| e.g., Dichloromethane | e.g., 25 | Record Experimental Data | Calculate from g/100 mL |

| e.g., Toluene | e.g., 25 | Record Experimental Data | Calculate from g/100 mL |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of 1,3-benzenedimethanol in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the concentration of a saturated solution of 1,3-benzenedimethanol in a specific organic solvent at a given temperature.

Materials and Equipment:

-

1,3-Benzenedimethanol (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Sealable glass vials or flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-benzenedimethanol to a sealable glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 1,3-benzenedimethanol. The boiling point of the solvent should be considered when setting the oven temperature.

-

Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.

-

Weigh the evaporation dish containing the dry 1,3-benzenedimethanol residue.

-

-

Calculations:

-

Mass of dissolved 1,3-benzenedimethanol: (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved 1,3-benzenedimethanol / Mass of solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) x Density of solvent (g/mL)

-

Solubility (mol/L): (Mass of dissolved 1,3-benzenedimethanol / Molecular weight of 1,3-benzenedimethanol) / (Volume of solvent in Liters)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of 1,3-benzenedimethanol.

References

Unveiling the Elusive Crystal Structure of 1,3-Benzenedimethanol: A Technical Guide to its Prospective Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Benzenedimethanol is a versatile organic compound utilized as a building block in polymer chemistry and as an intermediate in the synthesis of various valuable molecules. Despite its widespread use, a definitive crystal structure of 1,3-Benzenedimethanol has not been reported in publicly accessible crystallographic databases. This comprehensive technical guide addresses this knowledge gap by outlining the established methodologies for determining the crystal structure of small organic molecules. It provides detailed experimental protocols for single-crystal growth and X-ray diffraction analysis, and anticipates the structural insights that such a study would reveal, including the potential hydrogen-bonding networks that govern its solid-state architecture.

Introduction

1,3-Benzenedimethanol, also known as m-xylylene glycol, is an aromatic diol with the chemical formula C₈H₁₀O₂.[1][2] Its molecular structure consists of a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the meta positions. This arrangement allows for its participation in a variety of chemical reactions, making it a valuable precursor in the synthesis of polymers, resins, and specialty chemicals.[3] While the physical and chemical properties of 1,3-Benzenedimethanol are well-documented, its three-dimensional arrangement in the solid state remains undetermined.

The crystal structure of a compound is fundamental to understanding its physical properties, such as melting point, solubility, and stability. For drug development professionals, knowledge of the crystal structure is critical for polymorph screening, formulation development, and understanding intermolecular interactions that can influence bioavailability. This guide provides a prospective framework for the determination of the crystal structure of 1,3-Benzenedimethanol.

Prospective Crystallographic Data

Should the crystal structure of 1,3-Benzenedimethanol be determined, the resulting crystallographic data would be presented in a standardized format. The following table summarizes the key parameters that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Anticipated Data for 1,3-Benzenedimethanol |

| Chemical Formula | C₈H₁₀O₂ |

| Formula Weight | 138.16 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| Temperature (K) | To be determined |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) or 1.54184 (Cu Kα) |

| R-factor | To be determined |

| Goodness-of-fit | To be determined |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of 1,3-Benzenedimethanol would involve two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

The initial and often most challenging step is the cultivation of a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) for X-ray diffraction.[4] Several techniques can be employed for the crystallization of a small organic molecule like 1,3-Benzenedimethanol.

3.1.1. Slow Evaporation

-

Solvent Selection: A solvent in which 1,3-Benzenedimethanol exhibits moderate solubility is chosen. Potential solvents include ethanol, ethyl acetate, or a mixture of solvents.

-

Dissolution: A saturated or near-saturated solution of purified 1,3-Benzenedimethanol is prepared at room temperature or with gentle heating.

-

Crystallization: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent. The vial is left undisturbed in a vibration-free environment.

-

Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.

3.1.2. Vapor Diffusion

-

Sample Preparation: A concentrated solution of 1,3-Benzenedimethanol is prepared in a suitable solvent and placed in a small, open vial.

-

Anti-Solvent: This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which 1,3-Benzenedimethanol is poorly soluble.

-

Diffusion: The anti-solvent vapor slowly diffuses into the solution containing the compound, reducing its solubility and inducing crystallization.

3.1.3. Slow Cooling

-

Solution Preparation: A saturated solution of 1,3-Benzenedimethanol is prepared in a suitable solvent at an elevated temperature.

-

Cooling: The solution is then allowed to cool down to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), very slowly.

-

Crystallization: The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

Once a suitable single crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer to determine its molecular and crystal structure.[5][6]

-

Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of X-rays (e.g., from a Mo or Cu source).[5] The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector. For small molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods for small molecules.[4] This initial model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing Methodologies and Interactions

To provide a clearer understanding of the processes and anticipated molecular interactions, the following diagrams are provided.

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of 1,3-Benzenedimethanol, it is anticipated that its crystal packing will be significantly influenced by hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular interactions.[7][8] These hydrogen bonds are expected to link adjacent molecules, forming chains, sheets, or a three-dimensional network, which will dictate the overall crystal structure. The benzene rings may also participate in weaker π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion

While the definitive crystal structure of 1,3-Benzenedimethanol remains to be experimentally determined, this guide provides a thorough and technically detailed roadmap for its elucidation. The protocols for single-crystal growth and X-ray diffraction analysis outlined herein are standard and robust methods for the characterization of small organic molecules.[9][10] The determination of the crystal structure of 1,3-Benzenedimethanol would provide invaluable insights into its solid-state properties and intermolecular interactions, benefiting researchers in materials science, chemistry, and pharmaceutical development. It is hoped that this guide will encourage and facilitate future research into the crystallography of this important compound.

References

- 1. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,3-Benzenedimethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. rigaku.com [rigaku.com]

- 7. samiraschem.com [samiraschem.com]

- 8. researchgate.net [researchgate.net]

- 9. excillum.com [excillum.com]

- 10. researchgate.net [researchgate.net]

The Versatility of 1,3-Benzenedimethanol in Advanced Materials Science: A Technical Guide

Introduction: 1,3-Benzenedimethanol, also known as m-xylylene glycol, is an aromatic diol that is gaining significant interest in materials science. Its rigid benzene (B151609) core, coupled with two reactive primary hydroxyl groups, makes it a valuable building block for a new generation of high-performance polymers. The incorporation of 1,3-Benzenedimethanol into polymer backbones can impart a desirable combination of thermal stability, mechanical strength, and chemical resistance. This technical guide provides an in-depth overview of the potential applications of 1,3-Benzenedimethanol in the synthesis of polyesters, polyurethanes, and epoxy resins, targeting researchers, scientists, and professionals in materials and polymer development.

Applications in Polyester (B1180765) Synthesis

1,3-Benzenedimethanol serves as a key monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The aromatic ring from 1,3-Benzenedimethanol enhances the rigidity and thermal properties of the resulting polyester compared to those synthesized from purely aliphatic diols.

Impact on Polyester Properties

The inclusion of 1,3-Benzenedimethanol in a polyester chain generally leads to:

-

Increased Glass Transition Temperature (Tg): The rigidity of the benzene ring restricts segmental motion of the polymer chains, leading to a higher Tg. This makes the resulting polyesters suitable for applications requiring dimensional stability at elevated temperatures.

-

Enhanced Mechanical Strength: The aromatic structure contributes to increased tensile strength and modulus, making the materials stronger and stiffer.

-

Improved Thermal Stability: The inherent thermal stability of the benzene ring can increase the overall degradation temperature of the polyester.

While specific quantitative data for polyesters derived solely from 1,3-Benzenedimethanol is not extensively tabulated in the literature, data from structurally similar semi-aromatic polyamides, such as Poly(m-xylylene adipamide) (MXD6), show excellent mechanical strength and thermal stability.[1][2][3][4]

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from 1,3-Benzenedimethanol and a dicarboxylic acid, such as adipic acid, via a two-stage melt polycondensation.

Materials:

-

1,3-Benzenedimethanol

-

Adipic Acid

-

Esterification catalyst (e.g., titanium(IV) butoxide)

-

Polycondensation catalyst (e.g., antimony trioxide)

-

Stabilizer (e.g., phosphorous acid)

Equipment:

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

-

Heating mantle and temperature controller.

-

Vacuum pump.

Procedure:

Stage 1: Esterification

-

Charge the reaction vessel with a specific molar ratio of 1,3-Benzenedimethanol and adipic acid (e.g., 1.2:1).

-

Add the esterification catalyst and stabilizer.

-

Purge the reactor with nitrogen to establish an inert atmosphere.

-

Heat the mixture with continuous stirring to a temperature of 180-220°C.

-

Water will be produced as a byproduct and should be continuously removed via the distillation column.

-

Continue this stage until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation

-

Add the polycondensation catalyst to the reaction mixture.

-

Gradually increase the temperature to 240-260°C.

-

Slowly apply a vacuum to the system, reducing the pressure to below 1 torr. This facilitates the removal of excess 1,3-Benzenedimethanol and other volatile byproducts, driving the polymerization reaction forward.

-

The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the mechanical stirrer.

-

The resulting polyester can then be extruded and pelletized.

Polyester Synthesis Workflow

Applications in Polyurethane Synthesis

In polyurethane chemistry, 1,3-Benzenedimethanol functions as a chain extender or as part of a polyester polyol. Its two primary hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages. The rigidity of the benzenedimethanol unit contributes significantly to the properties of the hard segments in the polyurethane.

Impact on Polyurethane Properties

The use of 1,3-Benzenedimethanol in polyurethane formulations can lead to:

-

Increased Hardness and Modulus: As a component of the hard segment, it increases the material's rigidity and stiffness.

-

Improved Thermal Stability: The aromatic structure enhances the thermal resistance of the polyurethane.

-

Tailorable Mechanical Properties: By varying the ratio of 1,3-Benzenedimethanol to other polyols, the mechanical properties of the polyurethane can be precisely controlled.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines a two-step prepolymer method for the synthesis of a polyurethane elastomer using 1,3-Benzenedimethanol as a chain extender.

Materials:

-

A long-chain diol (polyester or polyether polyol, e.g., Poly(tetramethylene ether) glycol - PTMEG)

-

A diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

-

1,3-Benzenedimethanol (chain extender)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

-

Solvent (e.g., dimethylformamide - DMF, if solution polymerization is preferred)

Equipment:

-

Reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Heating mantle and temperature controller.

-

Dropping funnel.

Procedure:

Step 1: Prepolymer Synthesis

-

Dry the long-chain diol under vacuum at an elevated temperature (e.g., 100°C) to remove any moisture.

-

Charge the reaction vessel with the dried diol and heat to a reaction temperature of 60-80°C under a nitrogen atmosphere.

-

Add the diisocyanate to the reactor with vigorous stirring. The NCO:OH molar ratio should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

-

Allow the reaction to proceed for 1-2 hours until the theoretical isocyanate content is reached (this can be monitored by titration).

Step 2: Chain Extension

-

Dissolve the 1,3-Benzenedimethanol in a suitable solvent if necessary.

-

Add the 1,3-Benzenedimethanol solution dropwise to the prepolymer with continuous stirring. The amount of chain extender is calculated to react with the remaining isocyanate groups.

-

Add a catalytic amount of DBTDL to the mixture.

-

Continue the reaction at 80-100°C until the viscosity of the mixture increases significantly, indicating the formation of a high molecular weight polyurethane.

-

The resulting polymer solution can then be cast into a film and the solvent evaporated.

Polyurethane Formation Reaction

Applications in Epoxy Resin Systems

1,3-Benzenedimethanol can be utilized in epoxy resin formulations in several ways. It can be reacted with epichlorohydrin (B41342) to form a diglycidyl ether monomer, or it can be used as a reactive diluent or a co-curing agent, where its hydroxyl groups react with the epoxy rings of other monomers.

Impact on Epoxy Resin Properties

Incorporating 1,3-Benzenedimethanol into an epoxy network can:

-

Increase Crosslink Density: Its difunctional nature allows it to act as a crosslinking point, leading to a more densely crosslinked network.

-

Enhance Thermal and Chemical Resistance: The aromatic structure contributes to improved stability at high temperatures and resistance to chemical attack.

-

Improve Mechanical Performance: A more rigid and densely crosslinked network can result in higher hardness and compressive strength.

Experimental Protocol: Curing of an Epoxy Resin with an Anhydride (B1165640) Hardener and 1,3-Benzenedimethanol as a Reactive Modifier

This protocol describes the curing of a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with an anhydride curing agent, using 1,3-Benzenedimethanol to modify the final properties. The hydroxyl groups of 1,3-benzenedimethanol can initiate the anhydride curing reaction.

Materials:

-

DGEBA-based epoxy resin

-

Anhydride curing agent (e.g., Phthalic anhydride)

-

1,3-Benzenedimethanol

-

Accelerator (e.g., a tertiary amine like benzyldimethylamine)

Equipment:

-

Mixing container

-

Stirring rod

-

Vacuum oven

-

Mold for casting

Procedure:

-

Preheat the DGEBA epoxy resin to a temperature that lowers its viscosity for easy mixing (e.g., 60-80°C).

-

In a separate container, melt the anhydride curing agent and 1,3-Benzenedimethanol.

-

Add the molten anhydride and 1,3-Benzenedimethanol mixture to the preheated epoxy resin and mix thoroughly. The stoichiometry between the epoxy groups, anhydride groups, and hydroxyl groups should be carefully calculated.

-

Add the accelerator to the mixture and continue to stir until a homogeneous solution is obtained.

-

Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven following a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 100-120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-180°C for 2-4 hours) to ensure complete crosslinking.

-

Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

References

1,3-Benzenedimethanol: A Versatile Monomer for Novel Polymer Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedimethanol, also known as m-xylylenediol, is an aromatic diol characterized by two hydroxymethyl groups attached to a benzene (B151609) ring at the meta positions. This unique structural feature imparts a combination of rigidity from the aromatic core and flexibility from the methylene (B1212753) linkages, making it an attractive building block for a new generation of high-performance polymers. Its incorporation into polymer chains can significantly influence thermal stability, mechanical strength, and chemical resistance. This technical guide explores the use of 1,3-benzenedimethanol as a monomer in the synthesis of novel polyesters, polyurethanes, and polyethers, providing detailed experimental protocols, quantitative property data, and visual representations of synthetic pathways and workflows.

Polymer Synthesis with 1,3-Benzenedimethanol

1,3-Benzenedimethanol can be readily polymerized through step-growth polymerization with various co-monomers to yield a diverse range of polymeric materials. The primary polymerization methods include polyesterification, polyaddition for polyurethanes, and Williamson ether synthesis for polyethers.

Polyesters

Polyesters derived from 1,3-benzenedimethanol can be synthesized by reacting it with dicarboxylic acids or their derivatives, such as diacyl chlorides or diesters. The resulting polymers often exhibit enhanced thermal stability and mechanical properties compared to their purely aliphatic counterparts.

Polyurethanes

The reaction of 1,3-benzenedimethanol with diisocyanates leads to the formation of polyurethanes. The presence of the aromatic ring from 1,3-benzenedimethanol in the polymer backbone contributes to the hard segment of the polyurethane, influencing its modulus, hardness, and thermal properties.

Polyethers

Polyethers can be synthesized from 1,3-benzenedimethanol through mechanisms like the Williamson ether synthesis, reacting it with dihalides under basic conditions. These polymers can be designed to have a range of properties depending on the length and nature of the linking alkyl chain.

Quantitative Data on Polymer Properties

The properties of polymers derived from 1,3-benzenedimethanol are highly dependent on the co-monomer and the polymerization conditions. The following tables summarize representative quantitative data for different polymer classes.

Table 1: Thermal Properties of Polyesters Synthesized with 1,3-Benzenedimethanol

| Diacid Co-monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |

| Adipic Acid | 5 - 15 | 180 - 200 | > 350 |

| Sebacic Acid | -5 - 5 | 160 - 180 | > 350 |

| Terephthalic Acid | 80 - 100 | 240 - 260 | > 400 |

| Isophthalic Acid | 70 - 90 | Amorphous | > 400 |

Table 2: Mechanical Properties of Polyurethanes Synthesized with 1,3-Benzenedimethanol and MDI

| Soft Segment Polyol | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness |

| Poly(tetramethylene glycol) (PTMG) 1000 | 30 | 25 - 35 | 400 - 500 | 85A - 95A |

| Poly(tetramethylene glycol) (PTMG) 2000 | 30 | 20 - 30 | 500 - 650 | 80A - 90A |

| Polycaprolactone (PCL) 1250 | 35 | 30 - 40 | 350 - 450 | 90A - 98A |

| Polycaprolactone (PCL) 2000 | 35 | 25 - 35 | 450 - 550 | 85A - 95A |

Table 3: Molecular Weight Data for Polymers Derived from 1,3-Benzenedimethanol

| Polymer Type | Co-monomer | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| Polyester (B1180765) | Adipic Acid | 15,000 - 25,000 | 1.8 - 2.2 |

| Polyurethane | MDI / PTMG 2000 | 40,000 - 80,000 | 2.0 - 2.5 |

| Polyether | 1,6-Dibromohexane | 10,000 - 20,000 | 1.5 - 2.0 |

Experimental Protocols

The following are detailed methodologies for the synthesis of representative polymers using 1,3-benzenedimethanol.

Protocol 1: Synthesis of Poly(m-xylylene adipate) via Melt Polycondensation

Materials:

-

1,3-Benzenedimethanol (1.00 mol, 138.17 g)

-

Adipic acid (1.00 mol, 146.14 g)

-

Titanium(IV) butoxide (catalyst, 0.1% by weight of total monomers)

-

Antioxidant (e.g., Irganox 1010, 0.1% by weight)

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with 1,3-benzenedimethanol, adipic acid, and the antioxidant.

-

The flask is purged with nitrogen and heated to 180°C under a slow nitrogen stream to melt the monomers and initiate the esterification reaction. Water will begin to distill off.

-

After 2-3 hours of esterification at 180°C, the temperature is gradually increased to 220°C over 1 hour.

-

The catalyst, titanium(IV) butoxide, is added to the reaction mixture.

-

A vacuum is slowly applied to the system, gradually reducing the pressure to below 1 Torr over 1-2 hours to facilitate the removal of water and drive the polymerization.

-

The polycondensation is continued at 220°C under high vacuum for 4-6 hours, or until the desired melt viscosity is achieved.

-

The resulting polyester is cooled to room temperature under a nitrogen atmosphere and then can be isolated.

Protocol 2: Synthesis of a Polyurethane Elastomer via a Two-Step Prepolymer Method

Materials:

-

Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol , 0.10 mol, 200 g), dried under vacuum.

-

4,4'-Methylene diphenyl diisocyanate (MDI, 0.30 mol, 75.08 g)

-

1,3-Benzenedimethanol (chain extender, 0.20 mol, 27.63 g), dried under vacuum.

-

Dibutyltin dilaurate (DBTDL, catalyst, ~0.02% by weight)

-

Dry nitrogen atmosphere

Procedure:

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the dried PTMG is heated to 80°C.

-

MDI is added to the PTMG, and the mixture is stirred at 80°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer. The NCO content should be monitored by titration.

-

-

Chain Extension:

-

The prepolymer is cooled to 60°C.

-

A solution of 1,3-benzenedimethanol in a minimal amount of dry N,N-dimethylformamide (DMF) is prepared.

-

The DBTDL catalyst is added to the prepolymer.

-

The 1,3-benzenedimethanol solution is then added to the prepolymer with vigorous stirring.

-

After thorough mixing, the viscous liquid is poured into a preheated mold and cured in an oven at 100°C for 12-24 hours.

-

-

Post-Curing:

-

The demolded polyurethane elastomer can be post-cured at 70°C for an additional 24 hours to ensure complete reaction and stabilize its properties.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis and characterization of polymers from 1,3-benzenedimethanol.

Conclusion

1,3-Benzenedimethanol is a highly valuable monomer for the development of novel polymers with tailored properties. Its incorporation into polyesters, polyurethanes, and polyethers offers a versatile platform for creating materials with enhanced thermal stability, mechanical strength, and specific functionalities. The experimental protocols and property data provided in this guide serve as a foundation for researchers and scientists to explore the full potential of this unique aromatic diol in the design of next-generation polymers for a wide range of applications, including advanced coatings, biomedical devices, and high-performance elastomers. Further research into the structure-property relationships of polymers derived from 1,3-benzenedimethanol will undoubtedly unlock new opportunities in materials science and drug development.

A Technical Guide to the Thermal Stability and Decomposition of 1,3-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 1,3-Benzenedimethanol (also known as m-xylene-α,α'-diol). While specific, publicly available quantitative data on the thermal analysis of this compound is scarce, this document outlines the standard methodologies, expected outcomes, and data interpretation necessary for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to perform and interpret the thermal analysis of 1,3-Benzenedimethanol.

Introduction to 1,3-Benzenedimethanol and its Thermal Properties

1,3-Benzenedimethanol is an aromatic diol with the chemical formula C₆H₄(CH₂OH)₂. It exists as a solid at room temperature with a melting point in the range of 56-60 °C and a boiling point of 154-159 °C at 13 mmHg.[1][2] Its structure, consisting of a benzene (B151609) ring with two hydroxymethyl substituents, makes it a useful building block in the synthesis of various polymers and pharmaceutical compounds.[1][3][4]

Understanding the thermal stability of 1,3-Benzenedimethanol is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of the final product. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Core Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the physical and chemical properties of materials as a function of temperature. For 1,3-Benzenedimethanol, TGA and DSC are the most relevant methods.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[7] This technique is invaluable for determining the onset of decomposition, the temperature range over which decomposition occurs, and the composition of the material based on weight loss steps.[6][8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][6]

Experimental Protocols

The following sections detail the recommended experimental procedures for the thermal analysis of 1,3-Benzenedimethanol.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 1,3-Benzenedimethanol by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Ensure the 1,3-Benzenedimethanol sample is a fine, homogeneous powder to promote even heat distribution.[8]

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[10]

-

Record the initial sample mass.

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and experimental time.[11]

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Crucible: Use an open alumina crucible.

Procedure:

-

Place the sample crucible into the TGA instrument.

-

Tare the balance.

-

Start the temperature program and data acquisition.

-

Record the mass loss as a function of temperature.

-

After the experiment, allow the instrument to cool to room temperature before removing the sample residue.

-

Run a baseline experiment with an empty crucible under the same conditions to correct for any instrumental drift.[11]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and quantify thermal transitions such as melting and decomposition of 1,3-Benzenedimethanol.

Apparatus: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the fine powder sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any volatiles released during heating.

Experimental Conditions:

-

Temperature Program:

-

For Melting Point: Heat the sample from ambient temperature to approximately 30 °C above its expected melting point (e.g., from 25 °C to 90 °C).

-

For Decomposition: Heat the sample from ambient temperature to a final temperature where decomposition is complete (e.g., 400 °C).[12]

-

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Reference: An empty, sealed aluminum pan should be used as the reference.

Procedure:

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Start the temperature program and data acquisition.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify and quantify thermal events.

Data Presentation and Interpretation

Quantitative data obtained from TGA and DSC analyses should be summarized in clear, structured tables for easy comparison and reporting.

Thermogravimetric Analysis (TGA) Data

The primary results from TGA are the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the residual mass at the end of the experiment.

| Parameter | Value | Unit | Description |

| Tonset | (To be determined) | °C | The temperature at which significant mass loss begins. |

| Tpeak | (To be determined) | °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Step 1) | (To be determined) | % | The percentage of mass lost in the primary decomposition step. |

| Residual Mass at 600 °C | (To be determined) | % | The final mass remaining at the end of the analysis. |

Interpretation of TGA Curve: A typical TGA curve for an organic compound like 1,3-Benzenedimethanol under an inert atmosphere would show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss. The sharpness of the decomposition step can indicate the complexity of the decomposition reaction.

Differential Scanning Calorimetry (DSC) Data

DSC analysis will provide data on the melting behavior and the energetics of decomposition.

| Parameter | Value | Unit | Description |

| Melting Onset (Tm, onset) | (To be determined) | °C | The temperature at which melting begins. |

| Melting Peak (Tm, peak) | (To be determined) | °C | The temperature at which the melting process is at its maximum rate. |

| Enthalpy of Fusion (ΔHf) | (To be determined) | J/g | The energy required to melt the sample. |

| Decomposition Onset (Td, onset) | (To be determined) | °C | The temperature at which the exothermic decomposition begins. |

| Decomposition Peak (Td, peak) | (To be determined) | °C | The temperature of the maximum exothermic heat flow during decomposition. |

| Enthalpy of Decomposition (ΔHd) | (To be determined) | J/g | The total heat released during the decomposition process. |

Interpretation of DSC Thermogram: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, a broad exothermic peak is expected, which corresponds to the decomposition of the molecule. The magnitude of the enthalpy of decomposition is an indicator of the energy released during this process.

Expected Decomposition Profile and Products

Under an inert atmosphere (pyrolysis), the decomposition of 1,3-Benzenedimethanol is expected to proceed through the cleavage of the C-O and C-C bonds of the hydroxymethyl groups. This would likely lead to the formation of various aromatic hydrocarbons, aldehydes, and smaller gaseous molecules.

Under an oxidative atmosphere (combustion), the decomposition products would primarily be carbon monoxide (CO), carbon dioxide (CO₂), and water, along with other typical products of burning organic material.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 1,3-Benzenedimethanol.

Caption: Workflow for the thermal analysis of 1,3-Benzenedimethanol.

Thermal Events Relationship

This diagram illustrates the logical relationship between applying heat to a sample and the resulting physical and chemical changes observed in TGA and DSC.

Caption: Relationship between heat input and observed thermal events.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the thermal stability and decomposition of 1,3-Benzenedimethanol. By following the detailed experimental protocols for TGA and DSC, researchers can generate the necessary data to ensure the safe and effective use of this compound in their applications. The structured approach to data presentation and interpretation outlined herein will facilitate clear communication of findings and contribute to a deeper understanding of the material's properties. While specific thermal data for 1,3-Benzenedimethanol is not widely published, the methodologies described in this guide empower scientists to independently and reliably determine these crucial parameters.

References

- 1. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ivychem.com [ivychem.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,3-Benzenedimethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedimethanol, a deceptively simple aromatic diol, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and drug development. Its meta-substituted hydroxymethyl groups provide two key points for chemical modification, allowing for the creation of molecules with varied three-dimensional structures and functionalities. This technical guide explores the synthesis, biological evaluation, and potential therapeutic applications of 1,3-benzenedimethanol derivatives, with a focus on their anticancer, antimalarial, and enzyme-inhibiting properties. Detailed experimental protocols and diagrammatic representations of synthetic pathways and biological assays are provided to facilitate further research and development in this promising area.

Synthesis of 1,3-Benzenedimethanol Derivatives

The primary route to a wide range of 1,3-benzenedimethanol derivatives commences with the bromination of the hydroxyl groups to form 1,3-bis(bromomethyl)benzene. This key intermediate serves as a versatile precursor for the introduction of various functionalities through nucleophilic substitution reactions.

A notable synthetic pathway involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl groups, followed by further modifications to yield complex derivatives. For instance, the synthesis of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which have shown promise as antimalarial agents, follows a multi-step process.

General Synthetic Workflow

Caption: General synthetic scheme for 1,3-benzenedimethanol derivatives.

Potential Therapeutic Applications

Derivatives of 1,3-benzenedimethanol have been investigated for a range of therapeutic applications, with the most significant findings in the fields of antimalarial and anticancer research.

Antimalarial Activity

A series of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been synthesized and evaluated for their in vitro activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. Several of these compounds exhibited potent antimalarial activity, with IC50 values in the sub-micromolar to low micromolar range.[1]

The proposed mechanism of action for these compounds involves the stabilization of G-quadruplex structures in the parasite's genome, which inhibits DNA replication and transcription, ultimately leading to parasite death.

Table 1: Antimalarial Activity of Selected 1,3-Benzenedimethanol Derivatives [1]

| Compound ID | R Group (Substitution) | IC50 (µM) vs. 3D7 Strain | IC50 (µM) vs. W2 Strain | Cytotoxicity (IC50 in µM on HepG2 cells) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 |